molecular formula C7H7BrFNO B2996328 1-(6-Bromopyridin-2-yl)-2-fluoroethanol CAS No. 1093880-26-2

1-(6-Bromopyridin-2-yl)-2-fluoroethanol

Cat. No. B2996328
CAS RN: 1093880-26-2
M. Wt: 220.041
InChI Key: ZOBWJUJWJMITSV-UHFFFAOYSA-N
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Description

“1-(6-Bromopyridin-2-yl)-2-fluoroethanol” is likely a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound . Pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .


Synthesis Analysis

While the exact synthesis of “1-(6-Bromopyridin-2-yl)-2-fluoroethanol” is not detailed, similar synthetic strategies could potentially be applied.


Molecular Structure Analysis

The molecular structure of compounds similar to “1-(6-Bromopyridin-2-yl)-2-fluoroethanol” has been characterized using techniques like X-ray diffraction.


Chemical Reactions Analysis

The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize similar compounds.


Physical And Chemical Properties Analysis

Similar compounds have been found to possess a variety of biochemical and physiological effects . For example, they have been found to inhibit certain enzymes, possess antioxidant properties, and exhibit fluorescent properties.

Scientific Research Applications

Synthesis and Optical Properties of Fluorophores

Researchers have synthesized new "push-pull" fluorophores, including compounds related to 1-(6-Bromopyridin-2-yl)-2-fluoroethanol, by employing heterocyclization and aza-Diels-Alder/Suzuki cross-coupling reactions. These fluorophores, studied for their optical properties, demonstrated non-linear optic behavior through solvatochromic experiments, indicating their potential in advanced optical applications and materials science (Kopchuk et al., 2019).

Universal Convertible Isocyanides for Multicomponent Chemistry

The development of novel convertible isocyanides, including derivatives of 1-(6-Bromopyridin-2-yl)-2-fluoroethanol, has been reported. These compounds, particularly 2-bromo-6-isocyanopyridine, were identified as optimal reagents for synthetic efficiency and stability, showcasing their utility in multicomponent chemistry for the creation of complex molecules (van der Heijden et al., 2016).

Versatile Synthesis of Fluoropyridines and Pyridones

A study outlined the high-yield preparation of 5-bromo-2-fluoro-3-pyridylboronic acid and its use in Suzuki reactions to generate various 3,5-disubstituted 2-fluoropyridines and corresponding 2-pyridones. This synthesis pathway emphasizes the compound's role in creating structurally diverse fluoropyridines, valuable in pharmaceuticals and materials chemistry (Sutherland & Gallagher, 2003).

Fluorine-18 Labeling of Macromolecules

The novel fluoropyridine-based structure, FPyKYNE, designed for fluorine-18 labeling of macromolecules through click chemistry, signifies the compound's application in bioconjugation and radiopharmaceutical development. This methodology facilitates the creation of [18F]FPyKYNE, highlighting the compound's potential in PET imaging and molecular diagnostics (Kuhnast et al., 2008).

Antibacterial Agents Synthesis

Research into 1,4-dihydro-4-oxopyridinecarboxylic acids has led to the synthesis of novel antibacterial agents, including enoxacin, which shows broad and potent in vitro antibacterial activity. This study underscores the therapeutic potential of derivatives of 1-(6-Bromopyridin-2-yl)-2-fluoroethanol in developing new antibiotics with efficacy against systemic infections (Matsumoto et al., 1984).

Safety And Hazards

Safety data sheets for similar compounds suggest precautions such as avoiding inhalation, skin contact, and eye contact. In case of exposure, measures like moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor are recommended .

properties

IUPAC Name

1-(6-bromopyridin-2-yl)-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3,6,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBWJUJWJMITSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-2-yl)-2-fluoroethanol

Synthesis routes and methods

Procedure details

1-(6-Bromopyridin-2-yl)-2-fluoroethanone (0.53 g, 2.43 mmol) was taken up in MeOH (12 mL) and cooled to 0° C. Sodium borohydride (0.092 g, 2.43 mmol) was added and the mixture stirred at 0° C. for 1 hour. Water was added and the reaction mixture was extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as a colorless oil.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.092 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four

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